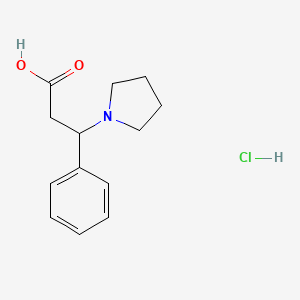

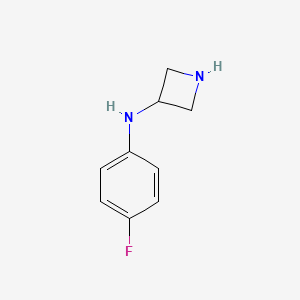

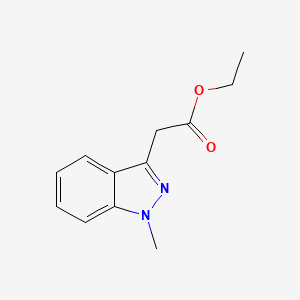

![molecular formula C8H6N2O2S B1661617 2-Methyl-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid CAS No. 927801-67-0](/img/structure/B1661617.png)

2-Methyl-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid

Descripción general

Descripción

“2-Methyl-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid” is an organic compound . It is a derivative of thiazolo[5,4-b]pyridine, a class of compounds that have been identified as potent phosphoinositide 3-kinase inhibitors . These compounds have been synthesized and tested for their inhibitory activity, showing promising results .

Synthesis Analysis

The synthesis of thiazolo[5,4-b]pyridine derivatives involves several steps from commercially available substances . The process involves the design and synthesis of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues . The compounds were prepared efficiently in seven steps, yielding moderate to good results .Molecular Structure Analysis

The molecular structure of these compounds was characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . The structure-activity relationships (SAR) study showed that certain functionalities and structural units were key for their inhibitory activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The reaction mechanism involves nucleophilic attack, formation of intermediate products, and rearrangement .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were determined through various analyses. For example, the melting point, IR spectrum, and NMR data were obtained .Aplicaciones Científicas De Investigación

Pharmaceutical Research

Thiazole analogs, including compounds similar to “2-Methyl-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid”, have been explored for their potential as estrogen receptor ligands, neuropeptides, and Y5 adenosine receptors. They may also inhibit factors such as human platelet aggregation and enzymes like urokinase and poly (ADP-ribose) polymerase-1. Additionally, they are being studied in the development of pain therapy drugs .

Material Science

Thiazole-based compounds are investigated for their luminescent properties, which include ligand-centered fluorescence and metal-centered emission. These properties are useful in various applications such as non-radiative processes with electron exchange in material science .

Agricultural Chemistry

In the field of agriculture, thiazole derivatives have shown promise in controlling grass weeds in test systems. However, there is a need for improved efficacy against certain commercially important grass weeds .

Organic Synthesis

Thiazole compounds are used as intermediates in organic synthesis to produce various chemical structures. For example, reactions involving thiazolo derivatives can lead to the formation of complex molecules with potential applications in medicinal chemistry .

Antioxidant and Antimicrobial Applications

Novel thiazolo[4,5-b]pyridines have been identified with high antioxidant and antimicrobial activities. These activities make them candidates for further research in medicine and biochemistry .

Herbicidal and Anti-inflammatory Applications

Some thiazolo[4,5-b]pyridines exhibit herbicidal and anti-inflammatory properties, which could be useful in developing new treatments for inflammation and agricultural products .

Antifungal and Antitumor Activities

Thiazolo[4,5-b]pyridines have also been found to possess antifungal and antitumor activities, making them subjects of interest in the search for new therapeutic agents .

Chemical Synthesis

A series of novel thiazolo[5,4-b]pyridine derivatives have been designed and synthesized from commercially available substances. These compounds are prepared through a multi-step process that yields moderate to good results .

Mecanismo De Acción

Target of Action

The primary target of 2-Methyl-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid is PI3Kα , a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . This compound has shown extremely strong PI3Kα inhibitory activity .

Mode of Action

The compound interacts with its target, PI3Kα, inhibiting its activity. This inhibition disrupts the normal functioning of the enzyme, leading to changes in the cellular processes it controls .

Biochemical Pathways

The inhibition of PI3Kα affects multiple downstream pathways. PI3Kα is involved in the PI3K/AKT/mTOR pathway, a critical regulator of cell survival and proliferation. By inhibiting PI3Kα, this compound can potentially disrupt these pathways, leading to altered cell behavior .

Result of Action

The result of the action of 2-Methyl-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid is the inhibition of PI3Kα activity. This inhibition can lead to the disruption of various cellular processes controlled by PI3Kα, potentially leading to effects such as reduced cell proliferation and survival .

Safety and Hazards

Propiedades

IUPAC Name |

2-methyl-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c1-4-10-6-2-5(8(11)12)3-9-7(6)13-4/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMOVNBGEVRHQBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)N=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201234668 | |

| Record name | 2-Methylthiazolo[5,4-b]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201234668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid | |

CAS RN |

927801-67-0 | |

| Record name | 2-Methylthiazolo[5,4-b]pyridine-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=927801-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylthiazolo[5,4-b]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201234668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

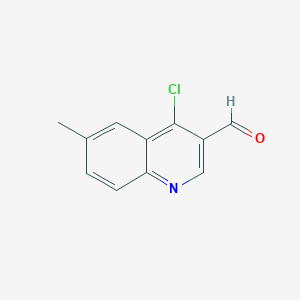

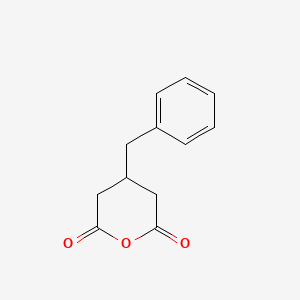

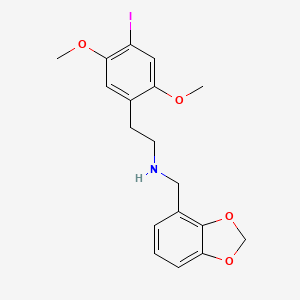

![N-[(2-Fluorophenyl)methyl]-2-(4-iodo-2,5-dimethoxyphenyl)ethan-1-amine](/img/structure/B1661538.png)

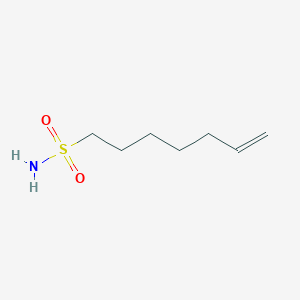

![1,6,6-Trimethylbicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B1661543.png)